![molecular formula C12H18N2O4S2 B7588108 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid](/img/structure/B7588108.png)
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid, also known as TESC, is a sulfonamide-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TESC is a small molecule that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mechanism of Action
The mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may exert its biological effects by modulating various signaling pathways. For example, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been shown to activate the p38 MAPK pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been shown to exhibit anti-microbial activity against various bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid also exhibits various biological activities, which make it a promising candidate for drug development. However, there are also some limitations to using 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid in lab experiments. For example, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may exhibit off-target effects, which can complicate the interpretation of experimental results. Additionally, the mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is not fully understood, which can make it difficult to design experiments to elucidate its biological effects.
Future Directions
There are several future directions for research on 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. First, further studies are needed to fully understand the mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. This will help to design more targeted experiments to elucidate its biological effects. Second, more studies are needed to evaluate the potential therapeutic applications of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid in various diseases. Third, the development of novel derivatives of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the development of new synthetic methods for 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid may help to improve its yield and purity, which can facilitate its use in lab experiments and drug development.
Conclusion
In conclusion, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is a sulfonamide-based compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process, and its mechanism of action is not fully understood. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has several advantages for lab experiments, but also has some limitations. Future research on 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is needed to fully understand its biological effects and potential therapeutic applications.
Synthesis Methods
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 1-(piperidin-3-yl)propan-1-one with thiophene-2-carbaldehyde followed by N-methylation with methyl iodide. The resulting compound is then treated with sodium sulfite to yield 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. This method has been optimized to achieve high yields and purity of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid.
Scientific Research Applications
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been found to possess anti-microbial activity against various bacterial and fungal pathogens.
properties
IUPAC Name |
1-(2-thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c15-12(16)11-2-1-6-14(8-11)20(17,18)13-5-3-10-4-7-19-9-10/h4,7,9,11,13H,1-3,5-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLJLBXJKMNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)NCCC2=CSC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid |
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